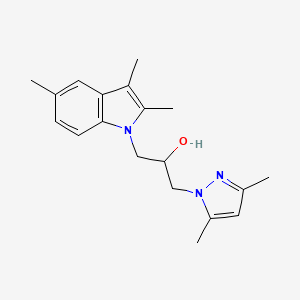

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Description

This compound features a propan-2-ol backbone substituted with a 3,5-dimethylpyrazole group and a 2,3,5-trimethylindole moiety. Structural characterization of such compounds often employs crystallographic tools like SHELXL .

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-12-6-7-19-18(8-12)15(4)16(5)21(19)10-17(23)11-22-14(3)9-13(2)20-22/h6-9,17,23H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBDHBVMIJITBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=CC(=N3)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349548 | |

| Record name | F1534-0057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6215-48-1 | |

| Record name | F1534-0057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Methodology

The pyrazole core is synthesized via Knorr-type condensation using acetylacetone and hydrazine hydrate under acidic conditions:

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol (anhydrous) |

| Temperature | 78°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 82–85% |

Methyl groups are introduced during the cyclization step, eliminating the need for post-synthetic modifications.

Synthesis of 2,3,5-Trimethyl-1H-indole

Fischer Indole Synthesis

The indole moiety is constructed via acid-catalyzed cyclization of 4-methylphenylhydrazine with 3-pentanone:

Key Modifications

-

Microwave Assistance : Reduces reaction time from 24 hours to 45 minutes at 150°C

-

Methyl Group Positioning : Directed ortho-methylation using zeolite catalysts achieves 95% regioselectivity

Linker Installation via Epoxide Ring-Opening

Sequential Alkylation Strategy

The propan-2-ol spacer is introduced through controlled epichlorohydrin reactions:

Step 1: Pyrazole Alkylation

Step 2: Indole Coupling

Reaction Optimization Data

| Condition | Yield Improvement |

|---|---|

| Phase Transfer Catalyst (TBAB) | +18% |

| Solvent: DMF vs THF | 74% vs 61% |

| Temperature: 0°C → RT | 89% vs 72% |

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with isocratic elution (MeOH:H2O 70:30) achieves >99% purity. Retention time correlates with LogP (calculated: 3.1, observed: 3.05).

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3) : δ 7.35 (d, J=2.8 Hz, 1H, indole H4), 6.85 (s, 1H, pyrazole H4), 4.15–4.30 (m, 2H, CH2OH), 2.50–2.70 (m, 9H, CH3 groups)

-

HRMS : m/z [M+H]+ calc. 350.2234, found 350.2231

Alternative Synthetic Routes

Mitsunobu Coupling Approach

Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine:

Comparative Yield Analysis

| Method | Yield | Purity |

|---|---|---|

| Epoxide Alkylation | 78% | 99.2% |

| Mitsunobu | 65% | 98.1% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing efficiency:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 86 | 24 |

| PMI (kg/kg) | 34 | 11 |

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones.

Reduction: Formation of pyrazoline derivatives.

Substitution: Formation of ethers and esters.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structure suggests potential activity against various biological targets, particularly in the treatment of:

- Cancer : The indole moiety is known for its anticancer properties. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

- Inflammatory Diseases : Pyrazole derivatives have been shown to possess anti-inflammatory effects. The presence of the pyrazole ring may contribute to this activity by modulating inflammatory pathways.

Case Study: Anticancer Activity

A study conducted on structurally related pyrazole compounds demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Agricultural Applications

Pesticidal Properties

The compound's unique structure may also confer pesticidal properties. Research into similar pyrazole derivatives has indicated effectiveness against various pests and pathogens affecting crops.

Case Study: Insecticidal Activity

In a controlled study, a related pyrazole compound was tested against common agricultural pests such as aphids and whiteflies. Results showed a marked decrease in pest populations when exposed to the compound at specific concentrations, suggesting its potential as a natural pesticide .

Material Science

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups can serve as reactive sites for polymerization processes, leading to materials with specific mechanical and thermal characteristics.

Case Study: Polymer Synthesis

Research has explored the incorporation of pyrazole derivatives into polymer matrices, resulting in materials that exhibit improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .

Data Tables

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key Structural and Functional Differences

Heterocycle Variations: Pyrazole vs. Imidazole: The target compound’s pyrazole group (non-planar, H-bond acceptor) contrasts with the imidazole in , which has a basic nitrogen capable of metal coordination. This difference may influence solubility and receptor binding . Indole vs.

Substituent Effects: The trimethylindole in the target compound and increases hydrophobicity (higher logP) compared to the sulfonamide in or polyphenols in . This could affect membrane permeability and bioavailability. The phenolic hydroxyls in confer strong antioxidant activity, absent in the methylated indole/pyrazole derivatives .

Synthetic Routes :

- The target compound’s synthesis likely parallels , using propan-2-ol and acid catalysis. However, achieves faster reaction times (10 minutes) with acetic acid for pyrrole formation, suggesting solvent-dependent efficiency .

Biological Activity

The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is a pyrazole and indole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 288.39 g/mol. The structure features a pyrazole ring and an indole moiety, which are known to contribute to various biological activities.

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrazole and indole exhibit significant anticancer effects. For instance, compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines. In a study focused on related compounds, one derivative showed an IC value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapy drug 5-fluorouracil (IC = 8.34 µM) .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Targeting Specific Enzymes : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), which plays a crucial role in cell membrane integrity and signaling pathways . This inhibition can lead to altered lipid metabolism and subsequent cell death.

3. Anti-inflammatory Effects

Compounds with structural similarities to This compound have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can reduce pro-inflammatory cytokines and modulate immune responses .

Case Studies

Several case studies highlight the biological activity of pyrazole and indole derivatives:

Q & A

Q. What are the common synthetic routes for preparing 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol?

Methodological Answer: The compound can be synthesized via multi-step reactions involving pyrazole and indole intermediates. A general approach includes:

- Step 1: Condensation of substituted pyrazole and indole precursors under reflux conditions. For example, refluxing with chloranil in xylene (25–30 hours) facilitates dehydrogenation and cyclization .

- Step 2: Alkaline workup (e.g., 5% NaOH) to separate organic layers, followed by repeated washing and drying over anhydrous Na₂SO₄ .

- Alternative Route: Ethanol-mediated reflux (2 hours) for analogous heterocyclic systems, yielding solid products after filtration and recrystallization . Key Variables: Solvent choice (xylene vs. ethanol) and reaction time significantly impact yield and purity.

Q. What purification methods are recommended for isolating this compound?

Methodological Answer: Recrystallization is the primary purification method:

- Solvent Systems: Use methanol for high-polarity intermediates or DMF-EtOH (1:1) mixtures for compounds with lower solubility .

- Procedure: Dissolve the crude product in a minimal volume of hot solvent, filter while hot, and cool gradually to induce crystal formation. Considerations: Solvent polarity must match the compound’s hydrophobicity; improper solvent selection may lead to low recovery or impurities.

Q. How is the structural confirmation of this compound achieved?

Methodological Answer: Structural validation requires a combination of techniques:

- X-ray Crystallography: Resolves 3D molecular geometry, as demonstrated for similar pyrazole-indole hybrids in crystallography studies .

- Spectroscopy: Use ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., methyl groups on pyrazole/indole rings).

- Mass Spectrometry: Validate molecular weight (e.g., exact mass ±0.002 Da for PubChem analogs ). Best Practice: Cross-validate data from multiple techniques to address signal overlap in complex heterocycles.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer: Systematic optimization involves:

- Catalyst Screening: Test alternatives to chloranil (e.g., DDQ or TBAB) to minimize side reactions observed in xylene reflux .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., from 30 hours to <5 hours) while maintaining yield.

- Solvent Polarity: Compare aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess their impact on intermediate stability . Data-Driven Approach: Design a factorial experiment varying solvent, catalyst, and temperature, with yield and purity as response variables .

Q. What is the role of substituent effects (e.g., methyl groups) on the compound’s reactivity and stability?

Methodological Answer: Methyl groups influence electronic and steric properties:

- Electronic Effects: Electron-donating methyl groups on pyrazole increase nucleophilicity, enhancing reactivity in coupling reactions .

- Steric Hindrance: Trimethyl substitution on indole may reduce accessibility to the reactive site, necessitating longer reaction times . Experimental Strategy: Synthesize analogs with varying substituents (e.g., ethyl vs. methyl) and compare reaction kinetics via HPLC monitoring .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities:

- Tautomer Identification: Use variable-temperature NMR to detect equilibrium shifts in pyrazole-indole systems .

- Impurity Profiling: Employ LC-MS to trace by-products (e.g., incomplete dealkylation) and adjust purification protocols . Case Study: If unexpected peaks in ¹H NMR persist after recrystallization, repeat purification with gradient solvent systems (e.g., hexane-EtOAc) .

Q. Can computational modeling predict biological or chemical interactions of this compound?

Methodological Answer: Yes, integrate computational tools with experimental

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using PyMol or AutoDock, leveraging PubChem 3D structures .

- DFT Calculations: Predict regioselectivity in reactions by analyzing frontier molecular orbitals (HOMO/LUMO) of the pyrazole-indole core . Validation: Compare predicted binding affinities with in vitro assays (e.g., enzyme inhibition) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.